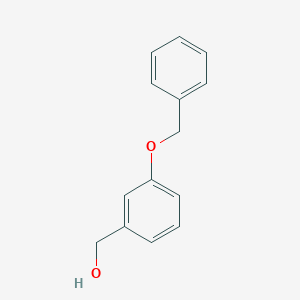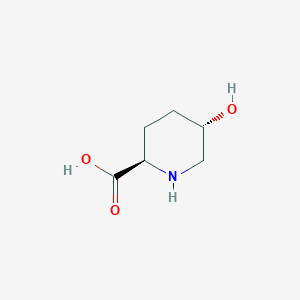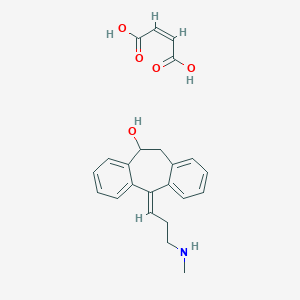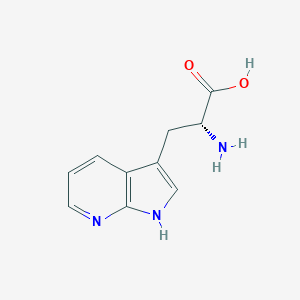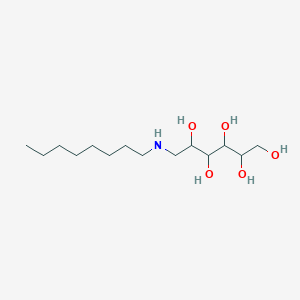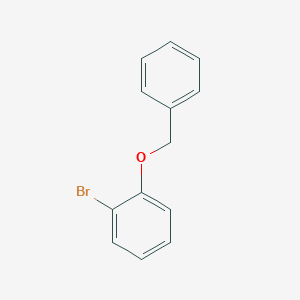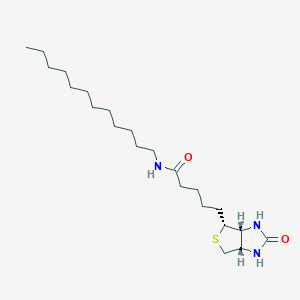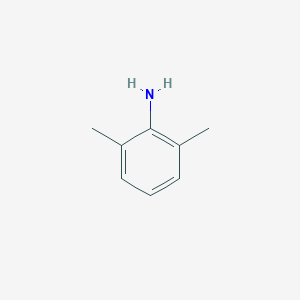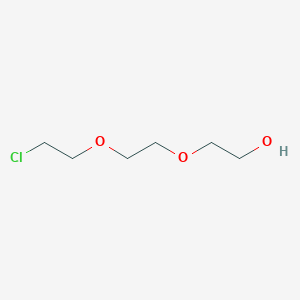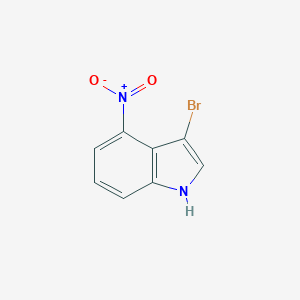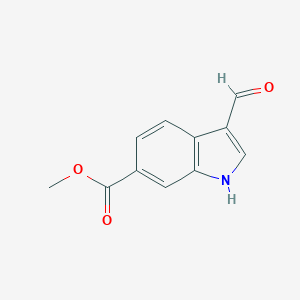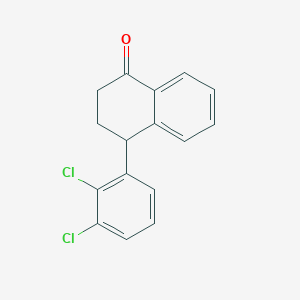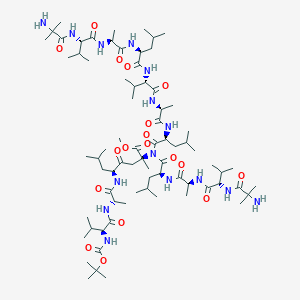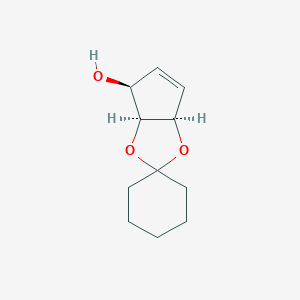
(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal (1S,2S,3R-THCPK) is a cyclic ketal compound that has been extensively studied for its potential applications in a variety of fields, including medicine, materials science, and biochemistry. In particular, 1S,2S,3R-THCPK has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This property makes it a potential therapeutic agent for the treatment of a wide range of inflammatory diseases. Furthermore, 1S,2S,3R-THCPK has been found to have interesting properties in materials science and biochemistry, with potential applications in the production of polymers and other materials.
Scientific Research Applications
Mechanistic Studies in Organic Synthesis
Studies have focused on understanding the mechanism of diastereoselective cyclopropanation using homochiral ketals, including derivatives of cyclohexen-1-one. These studies have shown how the cyclohexene ring conformation influences diastereoselectivity in cyclopropanation reactions, particularly in relation to reagent chelation and the effective transfer of methylene groups (Mash & Hemperly, 1990).
Development of Synthetic Methods
Recent advances have highlighted the use of cyclopropenone 1,3-propanediol ketal as a versatile building block for various C3 and dioxaspiro units, especially in strained hydrocarbon applications. Updated synthesis methods have been developed to reduce solvent toxicity and provide safer production methodologies (Mulks et al., 2020).
Cyclopropanation in Organic Chemistry
Research has been conducted on the cyclopropanation of α,β-unsaturated ketals, providing valuable insights into the generality and predictability of this process across various cycloalken-1-one ketals. This research highlights the utility of these ketals in synthesizing diastereomeric cyclopropanes with high yield and predictability (Mash & Nelson, 1987).
Ring-Opening Reactions
The ring-opening reactions of donor-acceptor cyclopropanes with cyclic ketals have been explored, demonstrating the efficiency of such reactions in producing functionalized alkylene glycol diethers and dithiol diethers under mild conditions (Zhang et al., 2020).
Enzymatic Reactions in Organic Chemistry
A study on enzymes responsible for [4+2] cycloaddition and spiroketalization has revealed their role in controlling product stereochemistry and rate enhancement. These enzymes show convergent evolution for these activities, offering insights into enzymatic reaction mechanisms and catalyst design (Zheng et al., 2016).
properties
IUPAC Name |
(3aS,4S,6aR)-spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,8-10,12H,1-3,6-7H2/t8-,9+,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJRUPQDMJWTJJ-AEJSXWLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C=CC(C3O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3C=C[C@@H]([C@@H]3O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452562 |
Source


|
| Record name | FT-0675562 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,4S,6aR)-spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol | |
CAS RN |
134677-23-9 |
Source


|
| Record name | FT-0675562 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

